Chartreusin, also known as Lambdamycin, is a yellow-green pigment antibiotic of the chromoglycoside class. [, ] It was first isolated from Streptomyces chartreusis in 1953. [] Chartreusin consists of a unique pentacyclic aromatic aglycone called chartarin and a disaccharide moiety composed of D-digitalose and D-fucose. [, , ] Its physicochemical properties closely resemble those of another antibiotic, Lambdamycin, leading to their identification as the same compound. [, , ] Chartreusin has garnered significant interest in scientific research due to its potent antiproliferative, antibacterial, and antiviral activities. [, , , , ]
Future Directions
Improving Pharmacokinetic Properties: Further research focusing on enhancing the solubility and bioavailability of Chartreusin and its derivatives is crucial to overcome its limitations in clinical applications. [, , ]
Elucidating Structure-Activity Relationships: Expanding the library of Chartreusin analogues and investigating their structure-activity relationships will facilitate the development of more potent and selective compounds. [, , , ]
Investigating Mechanism of Action in Detail: Further exploration of the molecular mechanisms underlying the antitumor, antibacterial, and antiviral activities of Chartreusin will provide valuable insights for targeted drug development. [, , , , , ]
Exploring Synergistic Effects: Combining Chartreusin with other therapeutic agents could potentially enhance its efficacy and overcome resistance mechanisms. []
Related Compounds
Elsamicin A
Compound Description: Elsamicin A is a glycosidic antibiotic structurally similar to Chartreusin, sharing the same aglycone, chartarin, but differing in the sugar moiety [, ]. This difference significantly impacts its water solubility, making Elsamicin A more soluble than Chartreusin [, ]. Additionally, Elsamicin A exhibits potent antitumor activity against various murine tumors, including leukemia P388, leukemia L1210, and melanoma B16 [, ], surpassing Chartreusin's potency by 10-30 times in terms of minimum effective dose [, ]. Elsamicin A is a potent topoisomerase II inhibitor [], can inhibit DNA-protein complex formation, and interferes with the c-myc oncogene's transcription by inhibiting Sp1 transcription factor binding to the P1 and P2 promoter regions [].
Relevance: Elsamicin A's structural similarity to Chartreusin, coupled with its higher water solubility and slower elimination rate [], highlights the impact of sugar modifications on the compound's overall properties and potential for drug development. Its potent antitumor activity further emphasizes its value in cancer research.
Lambdamycin
Compound Description: Lambdamycin, a chromoglycoside antibiotic, shares significant physicochemical similarities with Chartreusin [, , , , ]. Both compounds are yellow-green pigments with digitalose and fucose as sugar components [, ]. Lambdamycin exhibits antimicrobial activity, particularly against gram-positive bacteria, including strains resistant to commercial antibiotics [, ]. Furthermore, it displays antiviral, cancerostatic, and ergotropic activity in vitro and in vivo [, , ].
Relevance: Initially considered a distinct antibiotic, Lambdamycin's identification as Chartreusin [, , ] demonstrates the potential for rediscovering known compounds from different sources. This finding underscores the importance of thorough structural characterization and comparative analysis in natural product research.
3'-Demethylchartreusin
Compound Description: 3'-Demethylchartreusin is a novel antitumor antibiotic isolated as a minor component from Streptomyces chartreusis cultures, the same species that produces Chartreusin []. While sharing the same aglycone, 3'-Demethylchartreusin possesses different sugar moieties compared to Chartreusin []. This structural variation contributes to its potent inhibitory activity against murine tumors [].
Compound Description: IST-622 is a semi-synthetic derivative of Chartreusin exhibiting promising anticancer activity []. This derivative is a prodrug, meaning it gets metabolized into an active drug within the body, and possesses a more suitable pharmacokinetic profile compared to Chartreusin []. Notably, it demonstrated significant potential in phase II clinical trials as an anticancer agent [].
Vinyl-substituted Chartreusin Analogue
Compound Description: This novel analogue was designed by combining molecular modeling, biosynthesis, and chemical synthesis []. It incorporates a vinyl group into the Chartreusin structure [], allowing it to form covalent bonds with DNA upon activation with visible light []. This photoactivation significantly enhances its antitumoral potency compared to Chartreusin [].
Bromochartreusin
Compound Description: Bromochartreusin, a halogenated Chartreusin derivative, was generated through mutasynthesis, a technique that combines genetic engineering and chemical synthesis []. This derivative facilitated the first crystal structure determination of a Chartreusin derivative without modifications in the glycoside residue []. While its biological activity isn't explicitly detailed, its structural role proved crucial in understanding Chartreusin's interactions at a molecular level.
Chartarin
Compound Description: Chartarin is the aglycone of Chartreusin [, , ], meaning it's the core structure without the sugar moieties. While Chartarin itself exhibits limited aqueous solubility [], its structure serves as a foundation for understanding the Chartreusin family of compounds.
Relevance: Chartarin represents the basic pharmacophore of Chartreusin, highlighting the crucial role of the aglycone in its biological activity []. Comparing its activity with that of Chartreusin and other derivatives allows researchers to elucidate the specific contributions of the sugar residues to solubility, pharmacokinetics, and target binding.
Hydroheptin
Compound Description: Hydroheptin is a water-soluble polyene macrolide antibiotic co-produced with Chartreusin by certain strains of Streptomyces chartreusis []. This finding further exemplifies the diversity of secondary metabolites produced by a single bacterial strain. While its structure differs significantly from Chartreusin, their co-production in fermentation broths necessitates their separation during the extraction and purification process [].
Desmethylchartreusin
Compound Description: Desmethylchartreusin is a Chartreusin analogue where a methyl group is replaced by a hydrogen atom []. While this modification significantly decreases cytotoxicity, it significantly enhances antimycobacterial activity [].
Compound Description: These analogues represent a series of Chartreusin derivatives where the core structure is modified by adding methyl, ethyl, or ethynyl groups []. While their individual biological activities aren't explicitly detailed, they're part of a focused library designed to explore structure-activity relationships [].
6-O-acyl-3',4'-O-exo-benzylidene-chartreusins
Compound Description: This series of Chartreusin derivatives was synthesized to overcome the rapid biliary excretion observed with Chartreusin, aiming to improve its pharmacokinetic properties []. The modifications involve substitutions at the 3',4'-O and 6-phenol positions []. These derivatives demonstrated high antitumor activity against murine tumors when administered intravenously and orally [].
Source and Classification
Chartreusin is classified under the category of anthracyclic antibiotics, which are characterized by their complex polycyclic structures. It is synthesized from a polyketide precursor, which undergoes a series of enzymatic modifications. The producing organism, Streptomyces chartreusis, is a soil-dwelling actinobacterium known for its ability to produce various bioactive secondary metabolites.
Synthesis Analysis
Methods and Technical Details
The biosynthesis of chartreusin involves a series of enzymatic reactions facilitated by type II polyketide synthases. The process begins with the condensation of acetyl-CoA and malonyl-CoA units, leading to the formation of a polyketide backbone. Key steps in the synthesis include:
Chain Elongation: The initial diketide undergoes successive rounds of condensation to form an undecaketide structure.
Cyclization and Rearrangement: The undecaketide undergoes cyclization and rearrangement through oxidative reactions, yielding the final chartreusin structure.
Glycosylation: Post-synthetic modifications include glycosylation, where sugar moieties are added to enhance solubility and biological activity.
Recent studies have utilized genetic engineering techniques to manipulate the biosynthetic pathway, allowing for the production of chartreusin analogs with modified properties for enhanced therapeutic efficacy.
Molecular Structure Analysis
Structure and Data
Chartreusin's molecular structure is characterized by a complex arrangement of aromatic rings and sugar moieties. It features multiple chiral centers, contributing to its stereochemistry. The chemical formula of chartreusin is C₃₁H₃₉O₁₄, with a molecular weight of approximately 585.7 g/mol.
The structural formula can be represented as follows:
C31H39O14
This structure includes several functional groups that are critical for its biological activity, including hydroxyl groups and ketones that participate in interactions with biological targets.
Chemical Reactions Analysis
Reactions and Technical Details
Chartreusin exhibits significant reactivity due to its functional groups. Key chemical reactions involving chartreusin include:
DNA Intercalation: Chartreusin intercalates between DNA base pairs, disrupting the double helix structure.
Topoisomerase Inhibition: It inhibits topoisomerase II activity, preventing DNA replication and transcription.
Redox Reactions: The compound can undergo redox reactions that may influence its cytotoxicity against cancer cells.
These reactions underpin its mechanism of action as an antitumor agent.
Mechanism of Action
Process and Data
The mechanism by which chartreusin exerts its antitumor effects involves several key processes:
DNA Binding: Chartreusin binds to DNA through intercalation, which stabilizes the drug-DNA complex.
Enzyme Inhibition: By inhibiting topoisomerase II, chartreusin prevents the enzyme from relieving torsional strain during DNA replication, leading to double-strand breaks.
Cell Cycle Arrest: The resulting DNA damage triggers cellular responses that lead to apoptosis in cancer cells.
Studies have shown that chartreusin's effectiveness can vary based on the type of cancer cell line being targeted, highlighting the importance of understanding its action at a molecular level.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
Chartreusin exhibits several notable physical and chemical properties:
Solubility: It is soluble in polar solvents such as methanol and dimethyl sulfoxide but less soluble in non-polar solvents.
Stability: Chartreusin is stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.
Melting Point: The melting point ranges around 200-205 °C.
These properties influence its formulation as a therapeutic agent and its stability during storage.
Applications
Scientific Uses
Chartreusin has several applications in scientific research and medicine:
Anticancer Research: Due to its potent anticancer properties, it is studied as a potential treatment for various cancers, including leukemia and solid tumors.
Biosynthetic Studies: Researchers utilize chartreusin's biosynthetic pathway as a model for understanding polyketide synthesis in microorganisms.
Drug Development: Ongoing research aims to develop chartreusin analogs with improved efficacy or reduced side effects for clinical use.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Cloxacillin Sodium is the sodium salt of cloxaclliin, a semisynthetic beta-lactamase resistant penicillin antibiotic with antibacterial activity. Cloxacillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, thereby preventing the cross-linkage of peptidoglycans, which are critical components of the bacterial cell wall. This leads to an interruption of the bacterial cell wall and causes bacterial cell lysis. A semi-synthetic antibiotic that is a chlorinated derivative of OXACILLIN.
Clozapine is a benzodiazepine that is 5H-dibenzo[b,e][1,4]diazepine substituted by a chloro group at position 8 and a 4-methylpiperazin-1-yl group at position 11. It is a second generation antipsychotic used in the treatment of psychiatric disorders like schizophrenia. It has a role as a serotonergic antagonist, a dopaminergic antagonist, an adrenergic antagonist, a histamine antagonist, a muscarinic antagonist, a second generation antipsychotic, a GABA antagonist, an EC 3.4.21.26 (prolyl oligopeptidase) inhibitor, a xenobiotic and an environmental contaminant. It is a benzodiazepine, a N-methylpiperazine, a N-arylpiperazine and an organochlorine compound. Clozapine is a tricyclic dibenzodiazepine, classified as an atypical antipsychotic agent. Clozapine displays affinity to various neuroreceptors with a particularly low affinity to the dopamine receptors, thus breaking the mold of first-generation antipsychotics and deeming it "atypical".. This low affinity to dopamine receptors results in fewer extrapyramidal side effects, especially tardive dyskinesia. However, its promiscuity toward the muscarinic and adrenergic receptors can result in other side effects, notably gastrointestinal hypomotility and orthostatic hypotension.. Despite its effectiveness in treating both positive and negative symptoms of schizophrenia, clozapine was briefly removed from the market in various jurisdictions in 1970 due to severe agranulocytosis. However, continued evidence of its effectiveness led to clozapine's eventual reintroduction, although with a reluctance to prescribe it. Clozapine was approved by the FDA in 1989 for treatment-resistant schizophrenia under the brand CLOZARIL. Due to its severe adverse effects profile, clozapine is only available through a restricted program under a Risk Evaluation Mitigation Strategy (REMS) called the Clozapine REMS Program. Clozapine is an Atypical Antipsychotic. Clozapine was the first atypical antipsychotic approved for treatment of schizophrenia. Because it is associated with severe and potentially fatal side effects (agranulocytosis), its use is restricted to refractory schizophrenia, and monitoring during therapy is required. Clozapine therapy is associated with serum aminotransferase elevations and in rare instances has been linked to clinically apparent acute liver injury. Clozapine is a synthetic dibenzo-diazepine derivative, atypical antipsychotic Clozapine blocks several neurotransmitter receptors in the brain (dopamine type 4, serotonin type 2, norepinephrine, acetylcholine, and histamine receptors). Unlike traditional antipsychotic agents, it weakly blocks dopamine type 2 receptors. It relieves schizophrenic symptoms (hallucinations, delusions, dementia). (NCI04) A tricylic dibenzodiazepine, classified as an atypical antipsychotic agent. It binds several types of central nervous system receptors, and displays a unique pharmacological profile. Clozapine is a serotonin antagonist, with strong binding to 5-HT 2A/2C receptor subtype. It also displays strong affinity to several dopaminergic receptors, but shows only weak antagonism at the dopamine D2 receptor, a receptor commonly thought to modulate neuroleptic activity. Agranulocytosis is a major adverse effect associated with administration of this agent.
CLP 257 is a K+/Cl- cotransporter 2 (KCC2) activator. It induces chloride transport in NG108-cl cells that endogenously express low levels of KCC2 (EC50 = 616 nM). It is selective for KCC2 over GABAA receptors at 50 µM. CLP 257 (25 µM) increases the rate of chloride accumulation in spinal slices isolated from a rat model of peripheral nerve injury and BDNF control slices, which exhibit reduced levels of KCC2. In vivo, CLP 257 (100 mg/kg) increases mechanical and withdrawal thresholds in a rat model of peripheral nerve injury and reverses morphine-induced hyperalgesia in rats. CLP257 is a selective KCC2 K+-Cl- cotransporter activator.
CLP 290 is a carbamate prodrug form of the K+/Cl- cotransporter 2 (KCC2) activator CLP 257.1 It increases the mechanical paw withdrawal threshold in a rat model of peripheral nerve injury and reverses morphine-induced hyperalgesia in rats when administered at a dose of 100 mg/kg. CLP 290 (35 mg/kg) also restores stepping ability, as well as increases body weight support and stride length, in a mouse model of paralysis induced by staggered spinal lesions. Novel KCC2 modulator and prodrug of CLP-257, highly selective for KCC2 over related Cl- transporters CLP-290 is a novel KCC2 modulator and prodrug of CLP-257, highly selective for KCC2 over related Cl- transporters.
CLR01 is a molecular tweezer. CLR01 reduces aggregated, pathologic, and seeding-competent α-synuclein in experimental multiple system atrophy. CLR01 inhibits aberrant superoxide dismutase 1 (SOD1) self-assembly in vitro and in the G93A-SOD1 mouse model of ALS. CLR01 inhibits Ebola and Zika virus infection. CLR01 Stabilizes a Disordered Protein-Protein Interface. CLR01, Modulates Aggregation of the Mutant p53 DNA Binding Domain and Inhibits Its Toxicity.